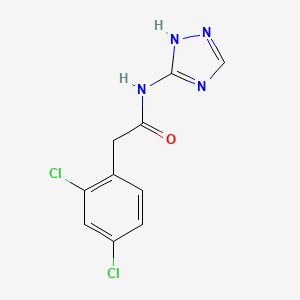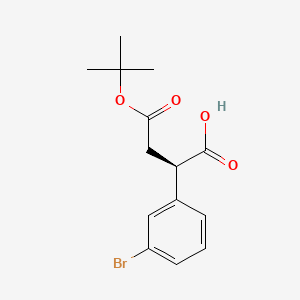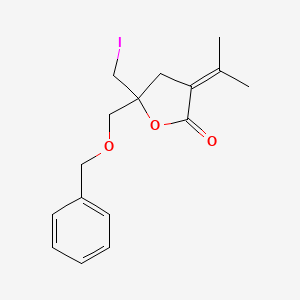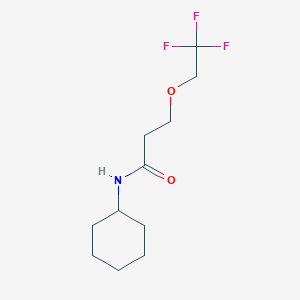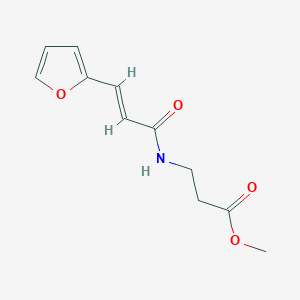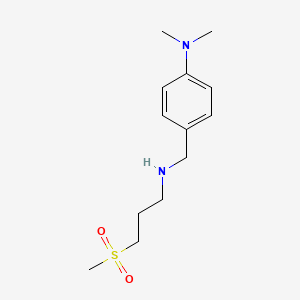
n,n-Dimethyl-4-(((3-(methylsulfonyl)propyl)amino)methyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n,n-Dimethyl-4-(((3-(methylsulfonyl)propyl)amino)methyl)aniline: is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a dimethylamino group attached to the nitrogen atom of the aniline ring, along with a methylsulfonylpropyl group attached to the para position of the aniline ring. The compound’s unique structure makes it an interesting subject for various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Dimethyl-4-(((3-(methylsulfonyl)propyl)amino)methyl)aniline typically involves a multi-step process. One common method includes the alkylation of 4-nitroaniline with 3-chloropropyl methyl sulfone, followed by reduction of the nitro group to an amine. The final step involves the dimethylation of the amine group using formaldehyde and formic acid under reductive amination conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) or the sulfone group, converting them to amines or thiols, respectively.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but typically involve strong acids or bases and appropriate catalysts.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted aniline derivatives.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block in organic synthesis.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands in receptor binding studies.
Medicine: The compound and its derivatives are explored for their pharmacological properties, including potential use as therapeutic agents in treating various diseases.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of n,n-Dimethyl-4-(((3-(methylsulfonyl)propyl)amino)methyl)aniline involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methylsulfonyl group can undergo nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
4-Methylsulfonylaniline: Similar structure but lacks the dimethylamino group.
n,n-Dimethylaniline: Lacks the methylsulfonylpropyl group.
4-(Methylsulfonyl)benzenamine: Similar structure but lacks the dimethylamino group.
Uniqueness: n,n-Dimethyl-4-(((3-(methylsulfonyl)propyl)amino)methyl)aniline is unique due to the presence of both the dimethylamino and methylsulfonylpropyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C13H22N2O2S |
|---|---|
分子量 |
270.39 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-[(3-methylsulfonylpropylamino)methyl]aniline |
InChI |
InChI=1S/C13H22N2O2S/c1-15(2)13-7-5-12(6-8-13)11-14-9-4-10-18(3,16)17/h5-8,14H,4,9-11H2,1-3H3 |
InChI 键 |
CKNXNBSNLWRJBA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)CNCCCS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


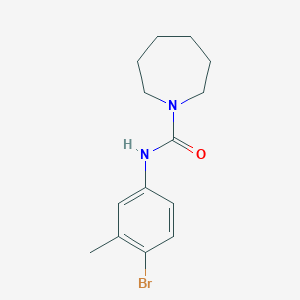
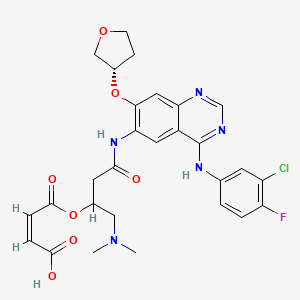
![1-(4-Methylphenyl)-4-[4-(phenylsulfonyl)piperazin-1-yl]phthalazine](/img/structure/B14916066.png)
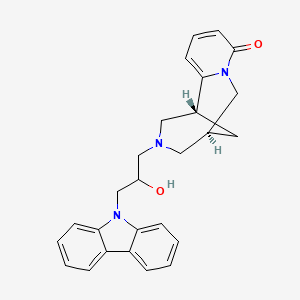

![1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one](/img/structure/B14916104.png)
![Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate](/img/structure/B14916110.png)
![4-bromo-2-[(E)-{2-[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B14916118.png)
![2-[(2-Methylphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B14916119.png)
